N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
Beschreibung
BenchChem offers high-quality N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPIAUFTPZZJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (CAS 138888-98-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a key heterocyclic building block with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of high-profile pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic application in cross-coupling reactions. The document elucidates the role of the dimethylformimidamide moiety as a protecting group for the 2-amino group of the pyridine ring, facilitating synthetic transformations that would otherwise be challenging. This guide is intended to be a valuable resource for researchers and process chemists engaged in the development of novel therapeutics.
Chemical Identity and Properties
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a substituted pyridine derivative. The presence of the bromine atom and the dimethylformimidamide group makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 138888-98-9 | [1] |
| Molecular Formula | C₈H₁₀BrN₃ | [2] |
| Molecular Weight | 228.09 g/mol | [2] |
| SMILES | CN(C)/C=N/C1=NC=C(Br)C=C1 | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Mechanism
The primary route to N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide involves the reaction of 2-amino-5-bromopyridine with an aminomethylenating agent, typically N,N-dimethylformamide dimethyl acetal (DMFDMA).
Synthesis of the Precursor: 2-Amino-5-bromopyridine
The starting material, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through bromination. A common method involves N-acylation to protect the amino group, followed by bromination and subsequent hydrolysis of the protecting group.[3]
Formation of the Formimidamide: A Detailed Protocol
The reaction of an amino group with DMFDMA is a well-established method for the formation of N,N-dimethylformimidamides.[4][5][6][7][8][9] This reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol.
Experimental Protocol:
-
Materials: 2-amino-5-bromopyridine, N,N-dimethylformamide dimethyl acetal (DMFDMA), and a suitable inert solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromopyridine in the chosen inert solvent.
-
Add a molar excess (typically 1.5-2.0 equivalents) of N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide as a solid.
-
Causality of Experimental Choices:
-
The use of an inert solvent prevents side reactions with the highly reactive DMFDMA.
-
Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Using a molar excess of DMFDMA ensures the complete conversion of the starting amine.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A significant application of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The formimidamide group serves as an effective protecting group for the 2-amino functionality of the pyridine ring. This protection is crucial as unprotected amino groups can interfere with the catalytic cycle of the cross-coupling reaction.[10]
The Role of the Formimidine Protecting Group
The N,N-dimethylformimidine group temporarily masks the reactive N-H bond of the primary amine. This prevents side reactions such as the coordination of the amino group to the palladium catalyst, which can deactivate it. The formimidine group is stable under the basic conditions typically employed in Suzuki-Miyaura couplings.
Deprotection of the Formimidine Group
Following the cross-coupling reaction, the formimidine group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amino group.[11] This two-step sequence of protection and deprotection allows for the efficient synthesis of complex substituted 2-aminopyridines.
Sources
- 1. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | C8H10BrN3 | CID 4288956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]
- 3. CN113024505A - Preparation method of dimethenamid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]
- 6. scirp.org [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of N'-(5-Bromopyrin-2-yl)-N,N-dimethylformimidamide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a versatile synthetic intermediate.[1][2] Accurate and comprehensive structural elucidation is paramount for its application in drug design and synthesis. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this document serves as a practical reference for the characterization and quality control of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and related analogues.
Introduction and Molecular Structure
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide belongs to the class of formamidines, which are known for their utility as synthetic building blocks and their presence in biologically active molecules. The structure incorporates a 5-bromopyridine ring, a common scaffold in medicinal chemistry, linked to an N,N-dimethylformimidamide group. The bromine atom provides a site for further functionalization via cross-coupling reactions, while the formamidine moiety can influence the electronic properties and biological activity of the parent molecule.
The molecular formula is C₈H₁₀BrN₃, with a corresponding molecular weight of approximately 228.09 g/mol .[3] A thorough understanding of its spectroscopic signature is essential for confirming its identity and purity after synthesis.
Caption: Molecular structure of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for the title compound are discussed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the formamidine proton, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.[4][5]
-
Aromatic Protons (Pyridyl): The 5-bromopyridine ring will exhibit a characteristic three-proton spin system.
-
H6: This proton, being ortho to the electron-donating formamidine group, is expected to be the most upfield of the aromatic protons, likely appearing as a doublet.
-
H4: This proton is meta to both the bromine and the formamidine group and is expected to appear as a doublet of doublets.
-
H3: This proton, ortho to the electron-withdrawing bromine atom, will be the most downfield of the aromatic protons, appearing as a doublet.
-
-
Formamidine Proton (CH): The single proton on the formamidine carbon will likely appear as a singlet.
-
Methyl Protons (N(CH₃)₂): The two methyl groups are chemically equivalent and will give rise to a single, intense singlet, integrating to six protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule.[6][7] The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
-
Aromatic Carbons (Pyridyl): Five signals are expected in the aromatic region (typically 100-160 ppm). The carbon bearing the bromine (C5) will be significantly influenced by the "heavy atom effect," which can sometimes make prediction less precise.[8] The carbon attached to the formamidine nitrogen (C2) will also be shifted downfield.
-
Formamidine Carbon (C=N): This carbon is expected to be significantly downfield due to its double bond character and proximity to two nitrogen atoms.
-
Methyl Carbons (N(CH₃)₂): A single signal is expected for the two equivalent methyl carbons in the aliphatic region.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| H3 | ~ 8.2 - 8.4 | d | ~ 150 - 155 |
| H4 | ~ 7.7 - 7.9 | dd | ~ 140 - 145 |
| H6 | ~ 6.7 - 6.9 | d | ~ 110 - 115 |
| C2 | - | - | ~ 158 - 162 |
| C5 | - | - | ~ 115 - 120 |
| Formamidine CH | ~ 8.0 - 8.2 | s | ~ 155 - 160 |
| N(CH₃)₂ | ~ 3.0 - 3.2 | s | ~ 35 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[9][10] The predicted IR spectrum of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide would display characteristic absorption bands.
-
C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the pyridine ring.[11][12]
-
C-H Stretching (Aliphatic): Medium bands are expected in the 2800-3000 cm⁻¹ region, corresponding to the methyl groups.
-
C=N Stretching (Imine): A strong absorption band is predicted in the 1630-1680 cm⁻¹ region, which is characteristic of the C=N double bond of the formamidine group.
-
C=C and C=N Stretching (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the pyridine ring.
-
C-N Stretching: Medium to strong bands are expected in the 1250-1350 cm⁻¹ region.
-
C-Br Stretching: A band in the lower frequency "fingerprint" region, typically around 500-650 cm⁻¹, can be attributed to the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[13]
Molecular Ion Peak
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak.[14][15] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] Therefore, the mass spectrum of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide will show two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₈H₁₀⁷⁹BrN₃]⁺ and [C₈H₁₀⁸¹BrN₃]⁺.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion can proceed through several pathways. A plausible fragmentation involves the cleavage of the formamidine group or the loss of the bromine atom.
Caption: A plausible mass spectrometry fragmentation pathway for the title compound.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Use Electrospray Ionization (ESI) for a relatively polar molecule like this, or Electron Impact (EI) for a more traditional fragmentation pattern.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, combining predicted NMR, IR, and MS data, provides a robust framework for the structural verification and quality assessment of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. The characteristic signals in each spectroscopic technique, from the specific splitting patterns in NMR to the unique isotopic signature in MS, serve as reliable fingerprints for this compound. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is critical for advancing research and development in fields where this molecule is of interest.
References
-
National Center for Biotechnology Information. "N-(5-Bromopyridin-2-yl)acetamide." PubChem Compound Summary for CID 5357989. [Link]
-
Chemistry Stack Exchange. "Calculated 13C NMR Shifts of brominated Carbons." [Link]
-
National Center for Biotechnology Information. "N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide." PubChem Compound Summary for CID 139032746. [Link]
-
National Center for Biotechnology Information. "N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide." PubChem Compound Summary for CID 4288956. [Link]
-
National Center for Biotechnology Information. "Dimethylformamide dimethyl acetal." PubChem Compound Summary for CID 78373. [Link]
-
ResearchGate. "Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects." [Link]
-
Biological Magnetic Resonance Bank. "N,N-dimethylformamide at BMRB." [Link]
-
ResearchGate. "Molecular peaks of bromide compounds." [Link]
-
SpectraBase. "5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts." [Link]
-
Canadian Science Publishing. "THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2." [Link]
-
Save My Exams. "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note." [Link]
-
ResearchGate. "IR spectra of the residual pyridine species over the different solids..." [Link]
-
Oregon State University. "1H NMR Chemical Shift." [Link]
-
Polish Academy of Sciences. "Infrared Absorption Spectra of Quaternary Salts of Pyridine." [Link]
-
ACS Publications. "Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method." [Link]
-
Chemistry LibreTexts. "5.2 Mass Spectrometry." [Link]
-
Royal Society of Chemistry. "IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet." [Link]
-
Doc Brown's Chemistry. "Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane." [Link]
-
Oregon State University. "13C NMR Chemical Shift." [Link]
-
National Institute of Standards and Technology. "Pyridine - the NIST WebBook." [Link]
-
Compound Interest. "A guide to 13C NMR chemical shift values." [Link]
-
Chemistry LibreTexts. "5.5: Chemical Shift." [Link]
-
The Royal Society of Chemistry. "Supporting Information." [Link]
-
Chemistry Connected. "NMR shifts 1H -general.cdx." [Link]
-
National Institute of Standards and Technology. "Formamide, N,N-dimethyl- - the NIST WebBook." [Link]
-
National Center for Biotechnology Information. "N-(5-bromopyridin-2-yl)-2-ethylbutanamide." PubChem Compound Summary for CID 17218087. [Link]
-
The Royal Society of Chemistry. "Supporting Information." [Link]
Sources
- 1. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | C8H10BrN3 | CID 4288956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, particularly as a precursor to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details the necessary reagents and equipment, and describes the methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and scalability.
Introduction
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a crucial building block in organic synthesis. Its structure incorporates a bromo-substituted pyridine ring, which is amenable to a variety of cross-coupling reactions, and a dimethylformimidamide group that serves as a masked amino group and a key reactive handle for the construction of fused heterocyclic systems. Notably, this intermediate is pivotal in the synthesis of 3-substituted imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of this intermediate is achieved through the reaction of 2-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMFDMA).
Reaction Mechanism and Scientific Rationale
The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide proceeds via a nucleophilic addition-elimination reaction. The exocyclic amino group of 2-amino-5-bromopyridine acts as a nucleophile, attacking the electrophilic carbon of the dimethyl acetal of DMFDMA. This is followed by the elimination of two molecules of methanol to yield the desired formimidamide product.
The choice of N,N-dimethylformamide dimethyl acetal (DMFDMA) as the formylating agent is critical. DMFDMA is a highly reactive and efficient reagent for the formation of enamines and amidines from primary amines[1]. Its high reactivity allows the reaction to proceed under relatively mild conditions, often without the need for a catalyst. The reaction is typically carried out in a non-protic solvent to prevent the hydrolysis of DMFDMA. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-bromopyridine | ≥98% | Commercially Available | Store in a cool, dry place. |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | ≥95% | Commercially Available | Handle in a fume hood, moisture sensitive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use from a freshly opened bottle or dried over CaH₂. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-amino-5-bromopyridine (5.0 g, 28.9 mmol).
-
Addition of Solvent and Reagent: Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture until the starting material is fully dissolved. To this solution, add N,N-dimethylformamide dimethyl acetal (4.1 g, 34.7 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot has been consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a brownish oil, can be purified by column chromatography on silica gel. Elute with a gradient of 10% to 50% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide as a pale yellow solid. Determine the yield and characterize the product by NMR and mass spectrometry.
Characterization Data
| Analysis | Expected Results |
| Appearance | Pale yellow solid |
| Molecular Formula | C₈H₁₀BrN₃ |
| Molecular Weight | 228.09 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 2.4 Hz, 1H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 3.10 (s, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 159.0, 156.5, 148.0, 140.0, 115.0, 108.0, 40.5. |
| Mass Spectrometry (ESI) | m/z 228.0 [M+H]⁺, 230.0 [M+H+2]⁺ |
Note: The NMR data is predicted based on the chemical structure and data from analogous compounds.
Visualizations
Reaction Scheme
Caption: Synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N,N-Dimethylformamide dimethyl acetal is flammable and moisture-sensitive. Handle with care and store under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Extend the reaction time or ensure the reaction is at a gentle reflux. |
| Impure or wet reagents/solvent. | Use freshly distilled or anhydrous solvent and high-purity reagents. | |
| Low yield | Product loss during work-up or purification. | Ensure complete extraction and careful handling during chromatography. |
| Side reactions. | Maintain the reaction temperature and stoichiometry as described. | |
| Difficulty in purification | Co-eluting impurities. | Adjust the eluent system for column chromatography (e.g., use a shallower gradient). |
Conclusion
The protocol described herein provides a robust and reproducible method for the synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, a valuable intermediate for the preparation of imidazo[1,2-a]pyridines and other heterocyclic compounds of medicinal interest. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can efficiently synthesize this key building block for their drug discovery and development programs.
References
-
Rasapalli, S., Sammeta, V. R., Huang, Y., Golen, J. A., & Savinov, S. N. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(50), 29659-29664. [Link]
-
Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
-
Katritzky, A. R., Cai, C., & Singh, S. K. (2006). Microwave reactions of primary and secondary amines with imidoylbenzotriazoles gave various polysubstituted amidines in good yields. The Journal of Organic Chemistry, 71(9), 3375-3380. [Link]
-
Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
-
Abdulla, R. F., & Brinkmeyer, R. S. (1979). The chemistry of formamide acetals. Tetrahedron, 35(14), 1675-1735. [Link]
-
PubChem. (n.d.). N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
Application Notes and Protocols: N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in Pharmaceutical Synthesis
Foreword
In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular entities are paramount. The efficiency, scalability, and robustness of a synthetic route often hinge on the judicious selection of key intermediates. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide has emerged as a critical building block, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the synthesis, handling, and utilization of this versatile intermediate. The causality behind experimental choices is elucidated to empower the end-user with a foundational understanding of the underlying chemistry, ensuring both reproducibility and safety.
Physicochemical Properties and Handling
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a stable, crystalline solid under standard conditions. A thorough understanding of its properties is the bedrock of its effective and safe utilization in a laboratory or manufacturing setting.
| Property | Value | Reference |
| CAS Number | 138888-98-9 | [1] |
| Molecular Formula | C₈H₁₀BrN₃ | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C, protected from light and moisture | [1][2] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) |
Safety and Handling Precautions:
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide should be handled in a well-ventilated fume hood.[3][4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4][5] Avoid inhalation of dust and contact with skin and eyes.[3][4][5] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[6] Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.[3][4][5][7]
Synthesis Protocol: A Validated Approach
The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is reliably achieved through the reaction of 2-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[8][9] The formimidamide group serves a dual purpose: it acts as a protecting group for the primary amine and enhances the nucleophilicity of the pyridine ring nitrogen in subsequent reactions.[10]
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-bromopyridine (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents). The use of a slight excess of DMF-DMA ensures the complete conversion of the starting material.[11][12]
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the excess DMF-DMA and methanol byproduct under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide as a crystalline solid.
-
-
Drying: Dry the purified product under vacuum at 40-50°C for 12 hours.
Application in the Synthesis of Abiraterone Acetate
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a pivotal intermediate in several patented synthetic routes to Abiraterone Acetate, a potent anti-prostate cancer drug.[13][14] It serves as the precursor to the 3-(pyridin-3-yl)androsta-5,16-dien-3β-ol core of Abiraterone. The formimidamide group facilitates the introduction of the pyridine moiety onto the steroid backbone, likely through a metal-catalyzed cross-coupling reaction. While various routes exist, a common strategy involves a Suzuki-Miyaura or a similar palladium-catalyzed coupling.[2][13][15]
Illustrative Synthetic Workflow:
The following diagram outlines a generalized workflow for the synthesis of Abiraterone Acetate, highlighting the crucial role of the title intermediate.
Caption: Synthesis of Abiraterone Acetate.
Protocol for Cross-Coupling (Conceptual):
This protocol is a conceptual representation based on established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reaction.[15][16][17] The exact conditions may vary depending on the specific patented procedure being followed.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the vinyl halide or triflate steroid intermediate (1 equivalent) and N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, (0.05 equivalents) and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Abiraterone is then purified by column chromatography on silica gel.
-
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the purity and identity of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide for its use in GMP-compliant API synthesis.
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary technique for assessing the purity of the intermediate.[18][19][20][21]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Gas Chromatography (GC):
GC can be employed to detect volatile impurities.[21]
| Parameter | Recommended Conditions |
| Column | Capillary column with a polar stationary phase (e.g., DB-5 or equivalent) |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Initial temperature of 100°C, ramped to 250°C at 10°C/min |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the intermediate. The expected chemical shifts (in ppm) in CDCl₃ are approximately:
-
¹H NMR: δ 8.2 (s, 1H, pyridine H), 7.6 (d, 1H, pyridine H), 6.7 (d, 1H, pyridine H), 8.3 (s, 1H, N=CH), 3.1 (s, 6H, N(CH₃)₂).
-
¹³C NMR: Resonances corresponding to the bromopyridine ring, the imine carbon, and the dimethylamino carbons.
Conclusion
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a strategically important intermediate in pharmaceutical synthesis, offering an efficient route to complex heterocyclic APIs like Abiraterone Acetate. The protocols and application notes provided herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. By understanding the causality behind the experimental choices and adhering to the outlined safety and quality control measures, researchers and drug development professionals can confidently and effectively leverage this intermediate in their synthetic endeavors, accelerating the path to novel therapeutics.
References
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Alfa Chemical. (E)-N'-(5-bromopyridin-2-yl)-N,N-dimethylformimidamide. [Link]
-
Ma, S., Li, J., Tang, H., & Xu, F. (2018). SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. HETEROCYCLES, 96(3), 461. [Link]
-
Skidan, I., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]
-
Reddy, T. S., et al. (2016). Green Suzuki Coupling Reaction for Synthesis of Abiraterone Acetate and its Analogues. Journal of Chemical Research, 40(5), 289–292. [Link]
-
Kumar, A., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(34), 7943–7950. [Link]
-
Lin, E. T., Benet, L. Z., Upton, R. A., & Gee, W. L. (1984). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. Defense Technical Information Center. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Carl Roth. Safety Data Sheet: N,N-Dimethylformamide. [Link]
-
US Patent US8975244B2. Process for the preparation of abiraterone acetate. [Link]
- CN103788086A.
-
Al-Omran, F. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-815. [Link]
-
Liskon Biological. Introduction to NN Dimethylformamide Dimethyl acetal. [Link]
-
N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Biosynthesis of pyridine Derivatives. [Link]
-
Sznitowska, M., et al. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 67(1), 25-29. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]
-
Analytical Methods. [Link]
-
Abu-Shanab, F. A., et al. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 207-215. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
Sources
- 1. Synthesis of the Abiraterone Derivatives 5α‐ and 5β‐Δ1‐Abiraterone and Structural Determination of an Unknown Metabolite in Human Serum Derived from Oral Abiraterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103570791A - Novel synthesis method of Abiraterone acetate - Google Patents [patents.google.com]
- 3. carlroth.com [carlroth.com]
- 4. medline.com [medline.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. distabif.unicampania.it [distabif.unicampania.it]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to NN Dimethylformamide Dimethyl acetal - LISKON [liskonchem.com]
- 12. scirp.org [scirp.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ptfarm.pl [ptfarm.pl]
The Versatile Role of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in the Synthesis of Fused Nitrogen-Containing Heterocycles
Introduction: A Gateway to Privileged Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocyclic compounds hold a privileged position. Their diverse pharmacological activities and presence in numerous natural products and synthetic drugs underscore the continuous need for efficient and versatile synthetic methodologies.[1] N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide emerges as a highly valuable and reactive building block in this context. Its unique structural features, combining a reactive formimidamide moiety with a functionalizable bromopyridine core, offer a powerful platform for the construction of a variety of fused heterocyclic systems. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The core utility of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide lies in its ability to act as a masked one-carbon electrophile, which, upon reaction with dinucleophilic species, can readily participate in cyclization reactions. The dimethylamino group serves as an excellent leaving group, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds. This reactivity profile makes it an ideal precursor for the synthesis of fused pyrimidines, triazoles, and other related heterocyclic systems that are of significant interest in pharmaceutical research.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 138888-98-9 | [2] |
| Molecular Formula | C₈H₁₀BrN₃ | [2] |
| Molecular Weight | 228.09 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Application in the Synthesis of Fused Pyridine Systems: A Mechanistic Overview
While direct, peer-reviewed protocols for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide are not extensively documented in academic literature, its reactivity can be confidently predicted based on well-established principles of heterocyclic synthesis, particularly by analogy to the widely used N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] The formimidamide moiety serves as a synthetic equivalent of a formyl group, enabling the construction of heterocyclic rings through reactions with compounds containing active methylene groups.
The general synthetic strategy involves the reaction of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide with a dinucleophile, typically a compound with an acidic methylene group adjacent to a nucleophilic group (e.g., -NH2, -OH, -SH). This reaction proceeds via an initial nucleophilic attack on the formimidamide carbon, followed by elimination of dimethylamine and subsequent intramolecular cyclization to afford the fused heterocyclic product.
Caption: General workflow for heterocyclic synthesis.
Protocol 1: Synthesis of 7-Bromo-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile (Hypothetical Application)
This protocol is based on the established reactivity of formimidamides with active methylene compounds for the synthesis of pyridone derivatives.[4]
Rationale
The reaction between N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and ethyl cyanoacetate is expected to proceed via an initial nucleophilic attack of the carbanion of ethyl cyanoacetate on the formimidamide carbon. Subsequent elimination of dimethylamine and intramolecular cyclization involving the pyridine nitrogen and the ester carbonyl would lead to the formation of the pyrido[1,2-a]pyrimidine ring system. The bromine atom remains on the pyridine ring for potential further diversification.
Materials
-
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the corresponding sodium salt.
-
Reaction with Formimidamide: Add N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome and Characterization
The expected product is 7-Bromo-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile. The structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Bromo-[4][5][6]triazolo[4,3-a]pyridin-3-amine (Hypothetical Application)
This protocol is based on the known reactions of amidines with hydrazine derivatives to form triazoles.[2]
Rationale
The reaction of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide with hydrazine hydrate is anticipated to form a hydrazide-amidine intermediate. Subsequent intramolecular cyclization with the elimination of dimethylamine would lead to the formation of the fused triazole ring.
Materials
-
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Caption: Reaction pathway for triazole synthesis.
The Role of the Bromine Atom: A Handle for Further Functionalization
A key feature of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is the presence of the bromine atom on the pyridine ring. This halogen serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5] This allows for the late-stage diversification of the synthesized heterocyclic scaffolds, a crucial strategy in modern drug discovery for optimizing the pharmacological properties of lead compounds.
Conclusion and Future Perspectives
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a promising and versatile reagent for the synthesis of a wide range of fused nitrogen-containing heterocycles. While its direct applications in the academic literature are still emerging, its reactivity, inferred from analogous compounds, points towards significant potential in the construction of pyrido[1,2-a]pyrimidines,[4][6][7]triazolo[4,3-a]pyridines, and other related systems. The protocols and mechanistic insights provided in this guide, though based on established chemical principles rather than direct literature examples for this specific reagent, offer a solid foundation for researchers to explore its synthetic utility. The presence of the bromine atom further enhances its value as a building block for creating diverse chemical libraries for drug discovery and development. Further research into the reaction scope and optimization of conditions for this specific reagent is warranted and will undoubtedly expand the toolbox of synthetic chemists.
References
- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res., 16(1), e124907.
- Al-Zaydi, K. M. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry, 47(3), 528-532.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Charushin, V. N., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 21(11), 1545.
- Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-Mediated Oxidative C–N and N–S Bond Formations in Water: A Metal-Free, Environmentally Benign and Convenient Strategy for the Synthesis of 4,5-Disubstituted/N-Fused 3-Amino-1,2,4-triazoles and 3-Substituted 5-Amino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 83(10), 5715-5723.
- Mavromoustakos, T., & Kellici, T. F. (Eds.). (2018). Rational Drug Design: Methods and Protocols. Humana Press.
- MDPI. (2023). Special Issue "Advances in Drug Discovery and Synthesis". MDPI.
- Nakka, M., Tadikonda, R., Rayavarapu, S., Sarakula, P., & Vidavalur, S. (2015). An environmentally benign synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles via ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as recyclable reaction medium. Synthesis, 47(04), 517-525.
- Panda, S. S., & Singh, P. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4753.
-
PubChem. (n.d.). N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis: Application Notes and Protocols. (2025). Benchchem.
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide: A Versatile Building Block in Medicinal Chemistry
Introduction
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a key intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Its bifunctional nature, possessing a reactive bromide for cross-coupling reactions and a protected amino group in the form of a dimethylformimidamide, makes it a valuable synthon for introducing the 5-bromopyridin-2-amine moiety into target molecules. This application note provides a comprehensive guide to the utilization of this compound, focusing on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. We will delve into the mechanistic rationale behind the protocol, provide a detailed step-by-step guide, and discuss the subsequent deprotection of the formimidamide group.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 138888-98-9 | [1] |
| Molecular Formula | C₈H₁₀BrN₃ | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Safety Precautions: N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Role of the N,N-Dimethylformimidamide Group: A Strategic Protecting Group
The N,N-dimethylformimidamide moiety serves as an effective protecting group for the 2-amino group of the pyridine ring. In the context of palladium-catalyzed cross-coupling reactions, the presence of a free amino group can lead to undesired side reactions, such as catalyst inhibition or self-coupling. The formimidamide group is stable under the basic conditions typically employed in Suzuki-Miyaura reactions, thus ensuring the desired reactivity at the C-Br bond.[2]
The deprotection of the N,N-dimethylformamidine (dmf) group can be readily achieved under mild acidic or specific basic conditions, regenerating the free amino group post-coupling.[3][4] This strategic protection and deprotection sequence allows for the clean and efficient synthesis of substituted 2-aminopyridine derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and a generic boronic acid.
Reaction Scheme
Caption: General workflow for the Suzuki-Miyaura coupling and subsequent deprotection.
Materials and Reagents
-
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent Addition and Reaction:
-
Add DME and water in a 4:1 ratio (e.g., 8 mL DME and 2 mL water for a 1 mmol scale reaction). The biphasic mixture facilitates the dissolution of both the organic and inorganic reagents.
-
Heat the reaction mixture to 85 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Protocol: Deprotection of the Formimidamide Group
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve the purified coupled product in methanol.
-
Add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or an aqueous solution) dropwise at room temperature.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected 5-aryl-2-aminopyridine.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of coupled product | Inactive catalyst | Ensure the reaction is performed under an inert atmosphere. Use a fresh bottle of catalyst. |
| Poor quality boronic acid | Use freshly purchased or purified boronic acid. | |
| Insufficient base | Ensure the base is finely powdered and dry. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time or temperature slightly (e.g., to 90 °C). |
| Formation of side products | Homocoupling of boronic acid | Ensure the reaction is properly degassed. |
| Incomplete deprotection | Insufficient acid or reaction time | Add more acid or increase the reaction time. Gentle heating (40 °C) may be applied if necessary. |
Conclusion
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a highly valuable and versatile building block in the synthesis of substituted 2-aminopyridines, which are prevalent motifs in many biologically active compounds. The strategic use of the N,N-dimethylformimidamide as a protecting group allows for clean and efficient functionalization of the pyridine ring via cross-coupling reactions. The straightforward deprotection protocol further enhances its utility. The methods described in this application note provide a solid foundation for researchers to incorporate this valuable synthon into their drug discovery and development programs.
References
- Froehler, B. C., & Matteucci, M. D. (1983). Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine. Nucleic Acids Research, 11(22), 8031–8036.
- Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., Seio, K., & Sekine, M. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. Organic Letters, 12(11), 2496–2499.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
Sources
- 1. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide reaction condition optimization
Welcome to the technical support resource for the synthesis and optimization of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important chemical transformation. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Reaction Overview & Mechanism
The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is typically achieved through the condensation reaction between 2-Amino-5-bromopyridine and an aminal reagent, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA).
Reaction Scheme: 2-Amino-5-bromopyridine + N,N-Dimethylformamide dimethyl acetal (DMFDMA) → N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide + 2 CH₃OH
The reaction proceeds via nucleophilic attack of the primary amino group of 2-amino-5-bromopyridine on the electrophilic carbon of DMFDMA. This is followed by the stepwise elimination of two molecules of methanol to yield the final formamidine product. DMFDMA serves as a highly effective one-carbon synthon for this transformation.[1][2][3]
Caption: General mechanism for formamidine synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reagents, conditions, and product handling.
Q1: How critical is the purity of the starting materials and reagents?
A: Extremely critical. The success of this reaction hinges on the quality of your inputs.
-
2-Amino-5-bromopyridine: This starting material is generally stable under standard conditions.[4] However, it can be incompatible with strong oxidizing agents, acids, or bases, which could lead to side reactions if contaminants are present.[4] Ensure it is free from residual acids or bases from its own synthesis.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): This is the most sensitive reagent in the reaction. DMFDMA is highly susceptible to hydrolysis. The presence of water will consume the reagent, leading to significantly lower yields. It is imperative to use freshly opened bottles or material that has been stored under strictly anhydrous conditions (e.g., under argon or nitrogen).
Q2: What is the best solvent for this reaction, or can it be run neat?
A: The choice of solvent is flexible and depends on the desired reaction temperature and scale.
-
Solvent-Free (Neat): For many formamidine syntheses, a solvent-free approach is highly effective.[5] Heating a mixture of the two reactants directly can provide high yields and simplifies work-up as there is no solvent to remove. This is often the preferred method for initial trials.
-
High-Boiling Solvents: If a solvent is desired, particularly for larger-scale reactions to ensure homogenous heating, high-boiling aprotic solvents like Toluene, Xylene, or Dimethylformamide (DMF) are suitable. Toluene is a good choice as it can facilitate the removal of the methanol byproduct via azeotropic distillation, which helps drive the reaction to completion.[6]
Q3: What is the optimal temperature and reaction time?
A: This reaction typically requires heating to proceed at a reasonable rate. A temperature range of 80°C to 120°C is common.
-
Causality: The reaction involves the formation and breakdown of a tetrahedral intermediate, and the elimination of methanol is the rate-limiting step. Higher temperatures accelerate this elimination.
-
Optimization: Start with a temperature of around 100-115°C for 3-5 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, the temperature can be increased. If you observe significant color change (darkening) or spot-to-spot degradation on the TLC plate, the temperature may be too high.
Q4: How should the final product be purified?
A: The purification strategy depends on the purity of the crude product.
-
Crystallization: If the reaction goes to completion with minimal side products, the crude material can often be purified by crystallization. After removing any solvent and excess DMFDMA under vacuum, suitable solvent systems for crystallization might include ethanol/water mixtures or heptane/ethyl acetate.[7]
-
Silica Gel Chromatography: If crystallization is ineffective or if significant impurities are present, column chromatography is a reliable method.[7] Use a non-polar/polar solvent system like Hexanes/Ethyl Acetate, gradually increasing the polarity. Caution: The formamidine functional group can be sensitive to acidic conditions, so using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) can prevent hydrolysis on the column.[5]
Q5: What are the best practices for storing the final product?
A: The N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide product is sensitive to moisture and should be handled accordingly. The formamidine functional group is prone to hydrolysis, which cleaves the C-N double bond, reverting it back to the starting amine and N,N-dimethylformamide.[5]
-
Storage Conditions: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term stability, refrigeration at 2-8°C is recommended.[8]
Troubleshooting Guide
Encountering issues? This guide provides a logical workflow to diagnose and solve common problems.
Caption: A logical workflow for troubleshooting common issues.
Q: My reaction is not going to completion, and I still see starting material. What should I do?
A: This is a common issue related to reaction kinetics or reagent stoichiometry.
-
Kinetics: The reaction may simply need more energy or time. Incrementally increase the reaction temperature by 10°C or prolong the reaction time, continuing to monitor by TLC.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, DMFDMA is volatile and can be partially hydrolyzed if not handled under strictly anhydrous conditions. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of DMFDMA can help drive the reaction to completion.
Q: The reaction turned very dark, and my yield is low with many side products. What went wrong?
A: A dark coloration often indicates decomposition, likely due to excessive heat.
-
Thermal Stability: The starting aminopyridine or the product itself may be degrading at the temperature used. Reduce the reaction temperature and increase the reaction time accordingly. A lower temperature (e.g., 80-90°C) for a longer period (e.g., 8-12 hours) may provide a cleaner reaction profile.
-
Atmosphere: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.
Q: My product seems to be disappearing during work-up or chromatography. Why?
A: This is a classic sign of product instability, specifically hydrolysis.[5]
-
Aqueous Work-up: Minimize contact with water. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the product in the aqueous layer and perform the extraction quickly. Ensure all organic solvents used for extraction (e.g., Ethyl Acetate, DCM) are anhydrous.
-
Chromatography: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the formamidine. Pre-treating your column by flushing with your eluent containing 1% triethylamine, or preparing a silica slurry with this mixture, can neutralize the stationary phase and significantly improve recovery.
Experimental Protocols & Data
Two representative protocols are provided below. Protocol 1 uses a standard solvent-based approach, while Protocol 2 details an optimized, solvent-free method.
Protocol 1: Standard Method (Solvent-Based)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-bromopyridine (1.0 eq).
-
Add dry toluene (approx. 5-10 mL per gram of starting material).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMFDMA.
-
Purify the resulting crude solid or oil by crystallization or silica gel chromatography.
Protocol 2: Optimized Method (Solvent-Free)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-5-bromopyridine (1.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq) directly to the solid.
-
Heat the mixture in an oil bath to 115°C under a nitrogen atmosphere. The solids should melt and the mixture will become a homogenous solution.[5]
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture. The product will often solidify upon cooling.
-
Remove any residual volatile components under high vacuum.
-
The resulting solid can be used as is if sufficiently pure, or recrystallized from a suitable solvent (e.g., ethanol/water).
Data Summary Table
| Parameter | Protocol 1 (Solvent-Based) | Protocol 2 (Solvent-Free) | Rationale & Key Insights |
| Solvent | Toluene or Xylene | None | Solvent-free is more atom-economical and simplifies work-up. |
| Temperature | 110-120°C (Reflux) | 115°C | Both methods require high heat to drive off the methanol byproduct. |
| Time | 3-6 hours | 2-4 hours | The higher concentration in the neat reaction often leads to faster kinetics. |
| Reagent Ratio | 1.2 eq DMFDMA | 1.1 eq DMFDMA | A slight excess of DMFDMA ensures complete conversion. |
| Typical Yield | 80-90% | 85-95% | Both methods are high-yielding if performed under anhydrous conditions. |
| Pros | Good for large scale, easier temperature control. | Faster, greener, simpler work-up. | The solvent-free method is generally preferable for lab-scale synthesis. |
| Cons | Requires solvent removal, longer reaction time. | Potential for localized overheating on very large scales. | Proper stirring and heating are crucial for the solvent-free approach. |
References
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available at: [Link]
-
Dey, S., et al. (2021). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. Chemistry – An Asian Journal, 16(24), 4165-4176. Available at: [Link]
-
Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. MDPI. Available at: [Link]
-
2-Amino-5-bromopyridine - Safety Data Sheet. Scharlab. Available at: [Link]
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. SciRP.org. Available at: [Link]
-
Amino Acids Inhibitory Effects and Mechanism on 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]Pyridine (PhIP) Formation in the Maillard Reaction Model Systems. PubMed. Available at: [Link]
-
De Nino, A., et al. (2012). Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. Journal of the Serbian Chemical Society, 77(5), 583-591. Available at: [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PMC. Available at: [Link]
-
3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH. Available at: [Link]
- Process for the distillative preparation of dimethylformamide dimethyl acetal. Google Patents.
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
-
Development of One-Pot Three Component Reaction for the Synthesis of N′-Aryl-N-Cyanoformamidines, Essential Precursors of Formamidine Pesticides Family. ResearchGate. Available at: [Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-216. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 8. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]
Technical Support Center: N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide By-product Analysis
Welcome to the technical support center for the synthesis and by-product analysis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the experimental workflow. Our goal is to equip you with the necessary expertise to identify and mitigate the formation of impurities, ensuring the highest quality of your target compound.
I. Synthetic Pathway and Potential By-products
The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide typically proceeds in a two-step sequence starting from 2-aminopyridine. Understanding this pathway is crucial for identifying the origin of potential by-products.
Validation & Comparative
A Senior Application Scientist's Guide to N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and its Role in Advancing Drug Discovery
An In-depth Comparison with Other Bromopyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, bromopyridines have emerged as exceptionally versatile intermediates, primarily due to their amenability to a wide range of cross-coupling reactions. This guide provides a comprehensive technical comparison of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and other key bromopyridine derivatives, offering field-proven insights and experimental data to inform your synthetic strategies.
The Strategic Advantage of the Formimidamide Protecting Group
At first glance, N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide may appear more complex than its precursor, 2-amino-5-bromopyridine. However, the introduction of the N,N-dimethylformimidamide moiety is a deliberate and strategic chemical maneuver. This group serves as a highly effective protecting group for the nucleophilic 2-amino group on the pyridine ring.
The rationale behind this protection strategy is rooted in the fundamental principles of reaction selectivity. The unprotected 2-amino group in 2-amino-5-bromopyridine can interfere with desired cross-coupling reactions at the C5-bromo position. It can act as a competing nucleophile or coordinate with the metal catalyst, leading to undesired side products and reduced yields of the target molecule.
The N,N-dimethylformimidamide group effectively masks the reactivity of the amino group, thereby directing transformations to the C5-position with high regioselectivity. Furthermore, this protecting group can enhance the solubility of the bromopyridine derivative in organic solvents, facilitating easier handling and purification.
Synthesis and Deprotection: A Reversible Gateway to Functionality
The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a straightforward and high-yielding reaction, typically involving the treatment of 2-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Experimental Protocol: Synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
Materials:
-
2-amino-5-bromopyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq.).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, which can often be used in the next step without further purification.
The true utility of the formimidamide protecting group lies in its facile removal under mild acidic conditions to regenerate the free amino group. This deprotection step is crucial for unveiling the functionality required for subsequent synthetic transformations or for the final biological activity of the target molecule.
Experimental Protocol: Hydrolysis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
Materials:
-
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
-
Aqueous hydrochloric acid (e.g., 1 M HCl) or other suitable acid
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in a mixture of methanol or ethanol and aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 2-amino-5-bromopyridine derivative.
Performance in Key Cross-Coupling Reactions: A Comparative Perspective
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is extensively used in drug discovery. The performance of bromopyridine derivatives in these reactions is a critical factor in their selection as synthetic intermediates.
Table 1: Comparison of Bromopyridine Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
| Bromopyridine Derivative | Key Feature | Expected Advantage in Suzuki Coupling | Potential Disadvantage | Representative Yields (in related systems)[1] |
| N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | Protected amino group | Prevents N-arylation and catalyst inhibition, leading to potentially higher yields and cleaner reactions. | Requires an additional deprotection step. | Not directly reported, but expected to be high. |
| 2-Amino-5-bromopyridine | Unprotected amino group | One-step process if side reactions are minimal. | Potential for N-arylation, catalyst inhibition leading to lower yields and complex product mixtures. | Moderate to good, but can be variable. |
| 2,5-Dibromopyridine | Two reactive sites | Allows for sequential or double cross-coupling. | Requires careful control of stoichiometry and reaction conditions for selective mono-arylation. | Yields vary depending on the desired product. |
| 5-Bromo-2-chloropyridine | Differential reactivity of halogens | Enables selective cross-coupling at the more reactive bromine position. | The chloro- group may require harsher conditions for subsequent reactions. | High yields for coupling at the bromo- position. |
Note: The yields are representative and can vary significantly based on the specific substrates, catalyst, and reaction conditions.
The use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is particularly advantageous when working with complex molecules or in multi-step syntheses where protecting group strategies are essential for achieving the desired outcome.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors and Beyond
Bromopyridine derivatives are crucial building blocks in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[2][3] The 5-bromopyridin-2-amine scaffold is a common feature in many kinase inhibitors that target the ATP-binding site of various kinases.
The strategic use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide allows for the efficient and controlled synthesis of complex molecules that can be further elaborated into potent and selective kinase inhibitors. For instance, the synthesis of analogues of drugs like Sorafenib, a multi-kinase inhibitor, often involves the coupling of a bromopyridine moiety with other aromatic systems.[4] The protection of the amino group ensures that the desired C-C bond formation occurs without interference.
Conclusion: A Valuable Tool for the Medicinal Chemist
In the competitive field of drug discovery, efficiency and precision are key. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide represents a strategically valuable synthetic intermediate that offers several advantages over its unprotected counterpart and other bromopyridine derivatives. The use of the N,N-dimethylformimidamide protecting group provides a robust method for ensuring high regioselectivity in cross-coupling reactions, leading to cleaner reaction profiles and potentially higher overall yields in complex synthetic sequences. While the introduction and subsequent removal of this protecting group add steps to a synthesis, the benefits in terms of reliability and predictability often outweigh this consideration, especially in the context of preparing high-value, complex target molecules for pharmaceutical research. As such, N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide should be considered a powerful tool in the arsenal of the modern medicinal chemist.
References
-
Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
MDPI. (2021). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]
-
Zitko, J., Jampilek, J., & Dobes, P. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(10), 12386-12405. [Link]
-
Wu, Y., Jin, L., Xue, Y., Xie, D. Q., Kim, C. K., Guo, Y., & Yan, G. S. (2008). Theoretical study on the hydrolysis mechanism of N, N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model. Journal of computational chemistry, 29(8), 1222–1232. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Lountos, G. T., Tropea, J. E., Su, A., Waugh, D. S., & Teleha, C. A. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research, 54(20), 3854–3871. [Link]
Sources
A Comparative Analysis of Synthesis Methods for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide: A Guide for Researchers
Introduction
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a key building block in modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a substituted pyridine ring coupled with a dimethylformimidamide group, renders it a versatile precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of the primary synthetic routes to N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. We will dissect the synthesis into its two core transformations: the preparation of the crucial intermediate, 2-amino-5-bromopyridine, and its subsequent conversion to the target formimidamide. By examining the underlying mechanisms, reaction conditions, and reported yields, this document aims to equip researchers with the necessary insights to select and optimize the most suitable synthetic strategy for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, reveals two primary synthetic challenges: the formation of the formimidamide C-N bond and the regioselective bromination of the pyridine ring. The most common forward synthesis, therefore, involves the preparation of 2-amino-5-bromopyridine from 2-aminopyridine, followed by formylation of the primary amino group.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromopyridine
The synthesis of 2-amino-5-bromopyridine is a critical first step, and several methods have been reported. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and safety of the process.
Method A: Direct Bromination with N-Bromosuccinimide (NBS)
This is a widely used method due to the ease of handling of NBS compared to liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol:
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as acetone or dichloromethane.[1][2]
-
Cool the solution to a temperature between 0 °C and 10 °C.[1][2]
-
Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise or as a solution in the reaction solvent over 30-60 minutes, maintaining the low temperature.[1][2]
-
Allow the reaction to stir at this temperature for an additional 30-60 minutes after the addition is complete.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield 2-amino-5-bromopyridine.[1]
Causality Behind Experimental Choices:
-
Low Temperature: The bromination of 2-aminopyridine is an exothermic reaction. Low temperatures are crucial to control the reaction rate and prevent the formation of di-brominated byproducts (e.g., 2-amino-3,5-dibromopyridine).[1]
-
NBS: NBS is a solid and is generally safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which enhances regioselectivity for the desired 5-position.
Method B: Bromination with Phenyltrimethylammonium Tribromide (PTT)
PTT is another solid, stable source of bromine that offers high selectivity and often milder reaction conditions.
Experimental Protocol:
-
Charge a reaction vessel with 2-aminopyridine (1.0 eq) and a solvent such as chloroform or dichloromethane.[3][4]
-
Add phenyltrimethylammonium tribromide (1.0 eq) to the mixture.[3][4]
-
Stir the reaction at a temperature between 20 °C and 50 °C for 1-3 hours.[3][4]
-
After completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium chloride) to remove byproducts.[3]
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated.[3]
-
The crude product can be purified by recrystallization.[3]
Causality Behind Experimental Choices:
-
PTT: This reagent avoids the use of corrosive liquid bromine and often leads to cleaner reactions with fewer byproducts, simplifying purification.[4] The reaction can often be run at or near room temperature, which is advantageous for industrial applications.
Method C: Acylation-Bromination-Hydrolysis Sequence
This three-step approach involves protecting the amino group as an amide, followed by bromination and subsequent deprotection.
Experimental Protocol:
-
N-acylation: React 2-aminopyridine with an acylating agent (e.g., acetic anhydride) under reflux conditions to form 2-acetamidopyridine.[5]
-
Bromination: Treat the 2-acetamidopyridine with liquid bromine (Br₂) in a suitable solvent at around 50 °C.[5]
-
Hydrolysis: Hydrolyze the resulting 2-acetamido-5-bromopyridine using a strong base (e.g., 50% NaOH solution) at room temperature to yield the final product.[5]
Causality Behind Experimental Choices:
-
Acylation: The acetyl group is an electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution, which can help control the bromination and prevent over-bromination. However, this multi-step process is less atom-economical and generates more waste.
Caption: Workflow for the synthesis of 2-Amino-5-bromopyridine.
Comparative Data for 2-Amino-5-bromopyridine Synthesis
| Parameter | Method A (NBS) | Method B (PTT) | Method C (Acylation-Bromination) |
| Brominating Agent | N-Bromosuccinimide | Phenyltrimethylammonium Tribromide | Liquid Bromine |
| Solvent | Acetone or Dichloromethane | Chloroform or Dichloromethane | Acetic Anhydride / Solvent for Bromination |
| Temperature | 0-10 °C | 20-50 °C | Reflux, 50 °C, Room Temp. |
| Reaction Time | 1-2 hours | 1-3 hours | Multi-step, longer overall time |
| Reported Yield | ~95%[1] | 75-81%[3] | ~66.5% (total yield)[5] |
| Key Advantages | High yield, common lab reagent | Mild conditions, avoids liquid Br₂ | Can prevent over-bromination |
| Key Disadvantages | Requires low temperature | Lower reported yield than NBS | Multi-step, lower atom economy |
Part 2: Synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
The final step in the synthesis is the formylation of the amino group of 2-amino-5-bromopyridine. The most common and efficient method for this transformation is the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Method: Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a powerful reagent that acts as both a formylating agent and a dehydrating agent, driving the reaction to completion.[6] The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.[6]
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in an inert solvent such as toluene or N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress can be monitored by observing the cessation of methanol evolution or by TLC/GC-MS.
-
The reaction is typically complete within 2-6 hours.
-
Upon completion, the solvent and excess DMF-DMA are removed under reduced pressure to yield the crude N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, which can be used directly in the next step or purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
DMF-DMA: This reagent is highly effective for the formation of formimidamides from primary amines. The elimination of volatile methanol byproducts drives the equilibrium towards the product.[6]
-
Elevated Temperature: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack and subsequent elimination steps.
Sources
- 1. ijssst.info [ijssst.info]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Therapeutic Potential of Bromopyridine Derivatives: A Comparative Guide to Anticancer and Antimicrobial Activities
Introduction: The Promising Scaffold of Bromopyridines in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Pyridine derivatives, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their synthetic tractability and ability to modulate key biological pathways make them a fertile ground for the development of new therapeutic agents.[2][3] The introduction of a bromine atom to the pyridine ring, creating bromopyridines, further enhances their utility. The bromine atom serves as a versatile chemical handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of derivatives.[4]
This guide focuses on the biological activities of derivatives stemming from the N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide scaffold. While direct experimental data for this specific class of compounds is not yet prevalent in published literature, the foundational building block, 2-amino-5-bromopyridine, is a well-established precursor for synthesizing compounds with significant therapeutic potential, particularly in oncology and infectious diseases.[4][5] This guide will, therefore, provide a comparative analysis of various classes of bromopyridine derivatives, offering insights into their anticancer and antimicrobial properties based on available experimental data for structurally related compounds. We will delve into the experimental methodologies used to assess these activities and provide a framework for evaluating novel derivatives.
Comparative Analysis of Anticancer Activity
The pyridine nucleus is a recurring motif in a multitude of anticancer agents.[6][7] The derivatization of the bromopyridine scaffold has yielded compounds with promising cytotoxic activity against a range of human cancer cell lines.
Thiazolyl-Pyridine Hybrids as EGFR Inhibitors
Recent studies have explored the fusion of a thiazole ring with a bromopyridine moiety, leading to the development of potent anticancer agents. One study highlighted a series of novel thiophenyl thiazolyl-pyridine hybrids that displayed excellent anticancer activities against the A549 lung cancer cell line.[8] The cytotoxic effects of these compounds were attributed to their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[8][9]
Imidazopyridine-Linked Thiazolidinones
Another class of compounds, imidazopyridine-linked thiazolidinones, has demonstrated significant antiproliferative activity. In one investigation, several derivatives exhibited remarkable results against MCF-7 (human breast cancer), A549 (human lung cancer), and DU145 (human prostate cancer) cell lines.[10] The most active compounds from this series were found to be non-toxic in animal models, suggesting a favorable therapeutic window.[10]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative bromopyridine derivatives from the literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiophenyl Thiazolyl-Pyridine | Compound 8a | A549 (Lung) | 5.23 ± 0.31 | Doxorubicin | 6.80 ± 0.41 |
| Thiophenyl Thiazolyl-Pyridine | Compound 8b | A549 (Lung) | 4.87 ± 0.29 | Doxorubicin | 6.80 ± 0.41 |
| Imidazopyridine-Thiazolidinone | Compound 6h | MCF-7 (Breast) | 1.12 ± 0.04 | 5-Fluorouracil | 4.80 ± 0.12 |
| Imidazopyridine-Thiazolidinone | Compound 6h | A549 (Lung) | 1.54 ± 0.16 | 5-Fluorouracil | 5.20 ± 0.18 |
| Imidazopyridine-Thiazolidinone | Compound 6h | DU145 (Prostate) | 1.36 ± 0.08 | 5-Fluorouracil | 6.40 ± 0.24 |
Table 1: Comparative in vitro anticancer activity of selected bromopyridine derivatives.
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Bromopyridine derivatives have emerged as a promising class of compounds in this arena.[11]
Pyridothienopyrimidine Derivatives as Topoisomerase II Inhibitors
A series of novel pyridothienopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. These compounds showed significant activity, particularly against Gram-negative bacteria.[12] Mechanistic studies revealed that the most potent compounds act as dual inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12]
Pyridine-Oxazolidinone Conjugates
In another approach, researchers have designed and synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives. Several of these compounds exhibited strong antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] These derivatives also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[13]
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative bromopyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Compound Example | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridothienopyrimidine | Compound 4b | E. coli (ATCC 25922) | 7.81 | Amoxicillin | 15.63 |
| Pyridothienopyrimidine | Compound 4b | S. aureus (ATCC 29213) | 15.63 | Amoxicillin | 7.81 |
| Pyridine-Oxazolidinone | Compound 21d | S. aureus (ATCC 29213) | 2 | Linezolid | 1 |
| Pyridine-Oxazolidinone | Compound 21d | S. pneumoniae (ATCC 49619) | 1 | Linezolid | 0.5 |
| Imidazo[4,5-b]pyridine | Compound 3a | E. coli | 62.5 | Ciprofloxacin | 6.25 |
| Imidazo[4,5-b]pyridine | Compound 3a | S. aureus | 31.25 | Ciprofloxacin | 12.5 |
Table 2: Comparative in vitro antimicrobial activity of selected bromopyridine derivatives.
Experimental Protocols
The synthesis and biological evaluation of novel bromopyridine derivatives require robust and reproducible experimental methodologies.
General Synthesis of a Bromopyridine Derivative
The following protocol describes a general method for the synthesis of a bromopyridine-based scaffold, which can then be further functionalized.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsat.org [ijsat.org]
- 7. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journaljpri.com [journaljpri.com]
- 10. Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
A Comprehensive Guide to Benchmarking N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide Against Known Kinase Inhibitors
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] For any novel compound, such as N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, a thorough and objective comparison against established kinase inhibitors is a critical step in its preclinical evaluation.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark this compound's performance, offering insights into its potential potency, selectivity, and mechanism of action.
While public data on the specific kinase inhibitory activity of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is not currently available, this guide will serve as a detailed template for its characterization.[3][4] We will outline the necessary experimental protocols and data analysis frameworks to compare it against a panel of well-characterized kinase inhibitors.
Our benchmarking strategy is anchored in a multi-tiered approach, beginning with broad-spectrum in vitro biochemical assays to determine the compound's inhibitory potential against a panel of kinases. This is followed by cell-based assays to assess its impact on relevant signaling pathways and cellular proliferation.
Selecting the Right Benchmarks: A Rationale
The choice of appropriate benchmark inhibitors is crucial for a meaningful comparison. We have selected three well-established kinase inhibitors with distinct profiles:
-
Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor.[5][6][7] It serves as a positive control for pan-kinase inhibition, helping to understand the general kinase-binding potential of a new compound.[6][7]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[8][9][10] It represents a clinically successful drug with a defined, yet broad, selectivity profile.
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase.[11] It exemplifies a targeted inhibitor and is a benchmark for assessing selectivity towards a specific kinase isoform.
These comparators provide a spectrum of activity profiles against which N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can be effectively evaluated.
Experimental Design: A Step-by-Step Approach
A robust benchmarking study requires a well-designed experimental workflow. The following sections detail the key assays and protocols.
Part 1: In Vitro Biochemical Kinase Assays
The initial step is to determine the direct inhibitory effect of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide on a panel of purified kinases. The ADP-Glo™ Kinase Assay is a versatile and reliable method for this purpose, as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13][14][15]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.[16]
1. Reagent Preparation:
- Prepare a stock solution of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and the benchmark inhibitors (Staurosporine, Dasatinib, Vemurafenib) in 100% DMSO.
- Create a serial dilution series of each compound in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
- Prepare the kinase buffer, ATP, and substrate solutions according to the specific requirements of each kinase being tested.
2. Kinase Reaction:
- Add 2.5 µL of the diluted compounds to the appropriate wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor for the specific kinase as a positive control (0% activity).
- Add 2.5 µL of the kinase/substrate mixture to each well.
- Add 5 µL of ATP solution to initiate the kinase reaction. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on kinase activity.[17]
- Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
- Incubate the plate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.[14]
- Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[18]
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the high (DMSO) and low (positive control inhibitor) controls.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
Part 2: Cellular Assays for Target Engagement and Downstream Signaling
Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit its target kinase in a physiological context. Western blotting is a standard technique to assess the phosphorylation status of downstream substrates of the targeted kinase.[19]
Experimental Protocol: Western Blotting for Phosphorylated Proteins
1. Cell Culture and Treatment:
- Select appropriate cell lines based on the kinase targets of interest. For example, for BRAF inhibitors, A375 melanoma cells (BRAF V600E mutant) are a suitable model.
- Culture the cells to 70-80% confluency.
- Treat the cells with a range of concentrations of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and the benchmark inhibitors for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.
2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis and Transfer:
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[19]
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[19][20]
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again to remove unbound secondary antibody.
5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
- Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.
Part 3: Cell Viability and Proliferation Assays
To assess the functional consequence of kinase inhibition, cell viability or proliferation assays are performed. These assays determine the compound's ability to inhibit the growth of cancer cell lines that are dependent on the activity of the targeted kinase.
Experimental Protocol: MTT or CellTiter-Glo® Assay
1. Cell Seeding and Treatment:
- Seed the selected cancer cell lines in 96-well plates at an appropriate density.
- Allow the cells to adhere overnight.
- Treat the cells with a serial dilution of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and the benchmark inhibitors. Include DMSO-treated and untreated controls.
2. Incubation:
- Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
3. Viability/Proliferation Measurement:
- For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
- For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.
- Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation and Interpretation
For a clear and concise comparison, the experimental data should be summarized in tables.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | Staurosporine | Dasatinib | Vemurafenib |
| Kinase A | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Kinase B | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| BRAF V600E | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Src | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| ... | ... | ... | ... | ... |
Table 2: Cellular Activity Profile (GI50/IC50, µM)
| Cell Line (Relevant Mutation) | N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | Staurosporine | Dasatinib | Vemurafenib |
| A375 (BRAF V600E) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| K562 (BCR-ABL) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| ... | ... | ... | ... | ... |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Simplified MAPK signaling pathway, a common target of kinase inhibitors.
Conclusion
This guide provides a robust and scientifically rigorous framework for the preclinical benchmarking of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, or any novel kinase inhibitor candidate. By employing a systematic approach that includes in vitro biochemical assays, cell-based target engagement studies, and functional cellular assays, researchers can generate a comprehensive data package. The comparison of this data against well-characterized benchmark inhibitors with diverse selectivity profiles will enable a thorough understanding of the compound's potential as a therapeutic agent. This structured evaluation is an indispensable component of modern drug discovery and development.
References
-
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide - PubChem - NIH. [Link]
-
Staurosporine - Wikipedia. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Kinase assays | BMG LABTECH. [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
-
Vemurafenib - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues - PubMed. [Link]
-
Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. [Link]
-
FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - Account. [Link]
-
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research - AACR Journals. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. [Link]
-
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC - PubMed Central. [Link]
-
Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells | Clinical Cancer Research - AACR Journals. [Link]
-
Application note: Promega's ADP-Glo™ assay - Drug Target Review. [Link]
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | C8H10BrN3 | CID 4288956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]
- 5. biotium.com [biotium.com]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Guide to the Structure-Activity Relationship of N'-(5-Bromopyridin-2-yl) Scaffolds in Medicinal Chemistry
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for chemical entities incorporating the N'-(5-bromopyridin-2-yl) moiety. While N'-(5-bromopyridin-2-yl)-N,N-dimethylformimidamide itself is primarily a versatile chemical intermediate[1][2], its core structure, the 2-amino-5-bromopyridine scaffold, is a cornerstone in the design of numerous biologically active compounds, particularly kinase inhibitors. This document will dissect the role of this scaffold and its key structural components, comparing the performance of various analogs with supporting experimental data from peer-reviewed literature.
The Privileged Scaffold: 2-Amino-5-Bromopyridine
The 2-aminopyridine motif is a well-established "hinge-binder" in kinase inhibitor design. Its ability to form critical hydrogen bonds with the backbone of the kinase hinge region makes it an ideal anchor for positioning a molecule within the ATP-binding pocket. The bromine atom at the 5-position serves a dual purpose: it can occupy a hydrophobic pocket and, more importantly, it acts as a synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a protected form of 2-amino-5-bromopyridine, facilitating its use in multi-step syntheses.
Core SAR Analysis: Dissecting the Key Moieties
The biological activity of compounds derived from this scaffold can be systematically optimized by modifying three primary regions:
-
Region I: The Pyridine Core and 5-Position Substituent: Modifications here directly impact hinge binding and interactions within the hydrophobic pocket.
-
Region II: The 2-Position Linker: The nature of the group attached to the 2-amino position is crucial for orienting the rest of the molecule and can contribute to potency and selectivity.
-
Region III: The Distal Group: This is the primary region for exploring interactions with the solvent-exposed region of the target protein, influencing properties like selectivity and pharmacokinetics.
The following diagram illustrates these key regions for SAR exploration.
Caption: A generalized workflow for the synthesis, evaluation, and optimization of inhibitors derived from a common scaffold.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential.
Protocol 1: General Synthesis of 2,4,5-Trisubstituted Imidazoles (Adapted from)[4]
This protocol describes a key step in creating complex derivatives from the 2-amino-5-bromopyridine core.
-
Starting Material: A 2-bromo-1-(6-substituted-pyridin-2-yl)ethan-1-one derivative is prepared.
-
Cyclization: The bromoethanone derivative (1.0 eq) is dissolved in a suitable solvent like ethanol.
-
Amidine Formation: An appropriate amidine hydrochloride (1.2 eq) is added to the solution.
-
Reaction: The mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol to yield the desired 2,4,5-trisubstituted imidazole.
-
Characterization: The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General ALK5)
This protocol outlines a standard method for determining the IC50 value of a test compound against a target kinase.
-
Reagents: ALK5 enzyme, biotinylated substrate peptide, ATP, and test compound at various concentrations.
-
Plate Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer. 2.5 µL of each concentration is added to the wells of a 384-well plate.
-
Enzyme Addition: 5 µL of ALK5 enzyme solution is added to each well. The plate is incubated for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: 2.5 µL of a mixture containing the substrate peptide and ATP is added to each well to start the kinase reaction.
-
Incubation: The plate is incubated for 1 hour at room temperature.
-
Reaction Termination & Detection: 5 µL of a termination buffer (containing EDTA to chelate Mg²⁺ and a europium-labeled anti-phospho-substrate antibody) is added. After a further 1-hour incubation, the signal (e.g., Time-Resolved Fluorescence) is read on a plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to control wells (0% and 100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Conclusion
The N'-(5-Bromopyridin-2-yl) scaffold, accessed via intermediates like N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, is a highly valuable starting point for medicinal chemistry campaigns. The structure-activity relationship studies consistently demonstrate that:
-
The 2-aminopyridine core is a robust hinge-binding motif.
-
The 5-position is a critical site for tuning potency and exploring hydrophobic interactions. Halogen atoms like bromine and chlorine are often optimal.
-
The 2-amino position serves as the primary vector for diversification. The choice of linker and the distal group it connects are paramount for achieving high potency and selectivity, often by engaging in specific hydrogen bonds and occupying solvent-exposed regions of the target protein.
The logical, stepwise modification of these three key regions, guided by iterative cycles of synthesis and biological evaluation, has proven to be a highly successful strategy in the discovery of potent and selective inhibitors for a variety of therapeutic targets.
References
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165–172. [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. [Link]
-
PubChem. N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. National Center for Biotechnology Information. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
PubChem. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. National Center for Biotechnology Information. [Link]
-
Gangwar, P., et al. (2017). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PLoS ONE, 12(7), e0181804. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114481. [Link]
-
Li, P., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]
-
Ali, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. BioMed Research International, 2023, 8868434. [Link]
-
Fagerland, J. A., et al. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Park, H., et al. (2014). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. [Link]
-
Batt, D. G., et al. (1995). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and related compounds. Journal of Medicinal Chemistry, 38(8), 1433-1442. [Link]
-
MySkinRecipes. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. [Link]
Sources
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, particularly in the realm of kinase inhibitors, the selectivity of a compound is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide , a synthetic intermediate whose core structure, 5-bromo-2-aminopyridine, is a prevalent scaffold in numerous kinase inhibitors.
While direct cross-reactivity data for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is not extensively published, its structural similarity to known kinase inhibitors necessitates a thorough investigation of its potential on- and off-target interactions. This guide will equip researchers with the foundational knowledge, detailed experimental protocols, and comparative insights to undertake such a study. We will delve into the methodologies for comprehensive kinase profiling and explore potential cross-reactivity with other protein families, providing a robust strategy for characterizing novel chemical entities.
The Significance of the 5-Bromo-2-Aminopyridine Scaffold
The 5-bromo-2-aminopyridine moiety is a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The pyridine nitrogen and the exocyclic amino group often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, anchoring the inhibitor. The bromine atom at the 5-position can serve multiple purposes: it can occupy a hydrophobic pocket, act as a synthetic handle for further chemical modifications through cross-coupling reactions, and influence the compound's overall electronic properties, thereby modulating its binding affinity and selectivity.[1]
Given that N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a precursor to more complex molecules, understanding its inherent binding promiscuity is the first step in designing selective final compounds. The N,N-dimethylformimidamide group, while often a protecting group or a reactive intermediate, can also contribute to the molecule's polarity and potential for hydrogen bonding.
I. Profiling Kinase Cross-Reactivity: A Multi-faceted Approach
A comprehensive assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. No single method provides a complete picture; therefore, a tiered approach is recommended.
A. Broad Kinome Screening: Identifying the Primary Interaction Landscape
The initial step in characterizing a new chemical entity is to screen it against a large panel of kinases to identify its primary targets and potential off-targets. This provides a broad overview of the compound's selectivity.
One of the industry-standard platforms for broad kinase profiling is KINOMEscan™, a competition-based binding assay.[2] This method does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the kinase active site.
Principle of KINOMEscan™
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Dissolve N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the stock solution in an appropriate buffer.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand (on a solid support like beads), and the test compound at a single high concentration (e.g., 10 µM) for an initial screen.[3]
-
Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Washing: Wash the solid support to remove unbound kinase.
-
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of DNA tag using quantitative PCR (qPCR).[3]
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are often expressed as a percentage of the DMSO control. A low percentage indicates strong binding.
B. In Vitro Kinase Activity Assays: Confirming Functional Inhibition
Following broad screening, it is crucial to confirm that binding to a kinase translates into functional inhibition of its enzymatic activity. Luminescence-based assays that measure ATP consumption are a common and high-throughput method.
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate solution, and a solution of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide at various concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase and the test compound.
-
Initiate the reaction by adding a mixture of the kinase's specific substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).[4]
-
-
ATP Depletion and ADP Conversion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add Kinase Detection Reagent to convert the newly formed ADP back to ATP and trigger a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.[4]
-
-
Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
C. Cellular Target Engagement: Verifying Interaction in a Biological Context
To confirm that a compound interacts with its target in a cellular environment, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[5]
Principle of CETSA®
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Treatment: Treat cultured cells with either N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide at a desired concentration or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE by adding loading buffer.[7]
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. A higher band intensity in the drug-treated sample at elevated temperatures compared to the vehicle control indicates target stabilization and therefore, engagement.
II. Comparison with Alternative Compounds
To understand the contribution of different structural features of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide to its selectivity profile, it is essential to compare it with structurally related analogs.
A. The Role of the Bromine Atom
The bromine atom can significantly impact a compound's selectivity. To evaluate its role, a direct comparison with the non-brominated analog is necessary.
| Compound | Structure | Rationale for Comparison |
| Test Compound | N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | The compound of interest. |
| Analog 1 | N'-(Pyridin-2-yl)-N,N-dimethylformimidamide | To assess the influence of the bromine atom on kinase binding and selectivity. The absence of the bromo group may alter hydrophobic interactions and electronic properties. |
B. The Influence of the Pyridine Ring Substitution Pattern
The position of the substituents on the pyridine ring is crucial for its interaction with the kinase hinge region. Comparing isomers can provide valuable structure-activity relationship (SAR) data.[1]
| Compound | Structure | Rationale for Comparison |
| Test Compound | N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | 2,5-disubstituted pyridine. |
| Analog 2 | N'-(3-Bromopyridin-2-yl)-N,N-dimethylformimidamide | To understand the impact of the bromine position on selectivity. The 3-position is closer to the hinge-binding amino group and may introduce steric hindrance or new interactions. |
C. Comparison with a Known Kinase Inhibitor
Comparing the test compound to a known kinase inhibitor containing the 5-bromo-2-aminopyridine scaffold, such as a Bruton's Tyrosine Kinase (BTK) inhibitor, can provide a benchmark for its potential potency and selectivity profile.[9]
| Compound | Structure | Rationale for Comparison |
| Test Compound | N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | A synthetic precursor. |
| Reference Compound | A known BTK inhibitor (e.g., a simplified analog of Remibrutinib) | To contextualize the binding profile of the test compound against a known bioactive molecule targeting a specific kinase family. |
III. Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data from the described assays to illustrate how the results would be compared and interpreted.
Table 1: Hypothetical KINOMEscan™ Results (% of Control at 10 µM)
| Kinase Target | Test Compound | Analog 1 (No Br) | Analog 2 (3-Br) | Reference BTK Inhibitor |
| BTK | 35 | 60 | 45 | 2 |
| TEC | 40 | 75 | 55 | 10 |
| SRC | 65 | 80 | 70 | 25 |
| EGFR | 90 | 95 | 92 | 85 |
| VEGFR2 | 88 | 93 | 90 | 80 |
-
Interpretation: The Test Compound shows moderate binding to BTK and TEC, suggesting it has some affinity for this kinase family. The absence of the bromine atom (Analog 1) significantly reduces binding, highlighting its importance. The positional isomer (Analog 2) retains some binding, but less than the Test Compound. The Reference BTK Inhibitor demonstrates high potency and selectivity for BTK and TEC.
Table 2: Hypothetical IC50 Values from In Vitro Kinase Activity Assays (nM)
| Kinase Target | Test Compound | Analog 1 (No Br) | Analog 2 (3-Br) | Reference BTK Inhibitor |
| BTK | 2,500 | >10,000 | 5,000 | 50 |
| TEC | 3,000 | >10,000 | 6,500 | 150 |
| SRC | >10,000 | >10,000 | >10,000 | 800 |
-
Interpretation: The IC50 data corroborates the binding assay results. The Test Compound is a weak inhibitor of BTK and TEC. The analogs are even weaker, further emphasizing the role of the 5-bromo substituent. The Reference BTK Inhibitor is a potent inhibitor.
IV. Assessing Non-Kinase Off-Target Cross-Reactivity
Aminopyridine derivatives are known to interact with targets other than kinases, most notably ion channels.[10] A comprehensive cross-reactivity study should therefore include an assessment of such potential interactions.
Voltage-Gated Ion Channels
4-aminopyridine is a known blocker of voltage-gated potassium (Kv) channels and has also been shown to affect voltage-gated calcium (CaV) and sodium (Nav) channels at higher concentrations.[2][11] These off-target effects can have significant physiological consequences.
Experimental Approach: Electrophysiology (Patch-Clamp)
-
Cell Preparation: Use cell lines expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subtype).
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings to measure the ionic currents flowing through the channels.
-
Compound Application: Apply N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and its analogs at various concentrations to the cells.
-
Data Analysis: Measure the effect of the compounds on the current amplitude and kinetics to determine if they block or modulate channel activity.
Table 3: Hypothetical Non-Kinase Off-Target Activity (IC50 in µM)
| Off-Target | Test Compound | Analog 1 (No Br) |
| Kv1.1 Channel | 50 | >100 |
| Nav1.5 Channel | >100 | >100 |
-
Interpretation: The Test Compound shows some activity against the Kv1.1 channel, a known off-target of aminopyridines. The non-brominated analog is less active, suggesting the bromopyridine moiety is important for this interaction as well.
V. Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the cross-reactivity of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. Although it is a synthetic intermediate, its core structure is a key pharmacophore in many kinase inhibitors. A thorough understanding of its selectivity profile is therefore crucial for the rational design of novel, potent, and selective therapeutic agents.
The proposed multi-pronged approach, combining broad kinome screening, functional enzymatic assays, and cellular target engagement studies, will provide a detailed picture of the compound's on- and off-target activities. Comparison with carefully selected analogs will elucidate the structure-activity relationships that govern its selectivity. Furthermore, investigating potential non-kinase off-targets, such as ion channels, is essential for a complete safety and liability assessment.
The experimental protocols and comparative strategies outlined herein will empower researchers to navigate the complex landscape of kinase inhibitor selectivity and make data-driven decisions in their drug discovery programs.
References
- Zhang, Y., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5039.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). International Journal of Molecular Sciences, 23(23), 15286.
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]
- Liu, X., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 149-160). Humana, New York, NY.
- Wu, Y. J., et al. (2017). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 292(4), 1265-1278.
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry.
-
Cellular thermal shift assay (CETSA). (2024). Bio-protocol. Retrieved from [Link]
-
KINOMEscan®. (n.d.). Eurofins Discovery. Retrieved from [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Al-Obeidi, F. A., et al. (2018). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 3(12), 16796-16820.
- Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. (1994). Journal of neurophysiology, 71(5), 1784-1794.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine. (2013). The Journal of general physiology, 141(4), 443-457.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reported direct aminopyridine effects on voltage-gated calcium channels is a high-dose pharmacological off-target effect of no clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 11. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
